3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-
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Overview
Description
3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by a five-membered ring containing two nitrogen atoms and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- typically involves the reaction of ethyl acetoacetate with phenyl hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazoline ring. The methoxy group is introduced through methylation using methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Scientific Research Applications
3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- involves its interaction with various molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, leading to reduced inflammation and pain. The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
4-Butyl-1,2-diphenyl-3-methoxy-3-pyrazolin-5-one: Exhibits similar biological activities but with different pharmacokinetic properties.
Uniqueness
3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- stands out due to its unique combination of a methoxy group and diphenyl substitution, which enhances its biological activity and stability compared to other pyrazoline derivatives .
Properties
CAS No. |
37585-38-9 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-methoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-16-12-15(19)17(13-8-4-2-5-9-13)18(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
ATUOIKVQJQROMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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